methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate
Overview
Description
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is a useful research compound. Its molecular formula is C18H15F3N2O5 and its molecular weight is 396.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate, a related compound to 2-amino-3-ethoxycarbonyl-4-(4′-methoxy Phenyl)-4H-pyrano-[3,2-c]-chromene-6-methyl-5-one, has been synthesized using the Knoevenagel reaction. It showed a significant yield of 88%. Spectroscopic techniques and X-ray crystallographic studies were used for characterization, revealing a triclinic space group and flattened boat conformation for the pyran ring (Naveen et al., 2007).
Structural Properties
Structural studies of related compounds, like 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate derivatives, showed that the heterocyclic pyran ring adopts a flattened boat conformation. Intramolecular C-H...O contacts were observed, forming six-membered rings, and different dihedral angles were noted between naphthalene substituent and heterocyclic ring atoms (Nesterov et al., 2007).
Antiproliferative and Antimicrobial Activity
A study investigated the antiproliferative and antimicrobial activity of methyl-6-amino-3-acyl-4-aryl-5-cyano-4H-pyran-2-carboxylates and analogs. One compound showed higher activity than reference drugs cisplatin and busulfan in antiproliferative tests. Another compound demonstrated antimicrobial activity comparable to chloramine (Sheverdov et al., 2014).
Supra-Molecular Assemblies Analysis
A DFT analysis on substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, revealed interesting supra-molecular assemblies. The study focused on unconventional π–hole interactions involving one of the double bonds of the six-membered rings (Chowhan et al., 2020).
Microwave-Assisted Synthesis
A microwave-assisted synthesis of methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate was developed using functional ionic liquid as soluble support. This method resulted in good yields and high purities without the need for chromatographic purification (Yi et al., 2005).
properties
IUPAC Name |
methyl 6-amino-5-cyano-2-(2-methoxy-2-oxoethyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O5/c1-26-13(24)7-12-15(17(25)27-2)14(11(8-22)16(23)28-12)9-4-3-5-10(6-9)18(19,20)21/h3-6,14H,7,23H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFTYKCHNGRASU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101120713 | |
Record name | Methyl 6-amino-5-cyano-3-(methoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101120713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
865660-06-6 | |
Record name | Methyl 6-amino-5-cyano-3-(methoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865660-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-amino-5-cyano-3-(methoxycarbonyl)-4-[3-(trifluoromethyl)phenyl]-4H-pyran-2-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101120713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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